Octapeptin C1 is classified under nonribosomal peptide antibiotics, which are synthesized by nonribosomal peptide synthetases. These enzymes facilitate the assembly of amino acids into peptides without the involvement of ribosomes. The octapeptins, including octapeptin C1, are characterized by their cyclic heptapeptide core and a fatty acyl tail, which contribute to their antibiotic efficacy against Gram-negative bacteria.
The synthesis of octapeptin C1 can be approached through several methods, primarily focusing on solid-phase peptide synthesis and biosynthetic pathways involving nonribosomal peptide synthetases.
In solid-phase peptide synthesis, the process typically involves:
The biosynthesis of octapeptin C1 involves:
The molecular structure of octapeptin C1 consists of a cyclic heptapeptide core linked to a fatty acyl chain. Key structural features include:
Octapeptin C1 can undergo various chemical reactions that modify its structure and potentially enhance its biological activity:
The mechanism of action of octapeptin C1 involves disrupting bacterial cell membranes. Unlike polymyxins, which primarily target lipopolysaccharides in Gram-negative bacteria:
Octapeptin C1 holds promise for various scientific applications:
Octapeptins represent a class of naturally occurring cyclic lipopeptide antibiotics first isolated in the 1970s from Bacillus circulans. Initially designated as Bu-2470 or 333-25 in pharmaceutical research programs (Squibb Institute), Octapeptin C1 was among several structurally related compounds characterized by a cyclic heptapeptide core, an exocyclic tripeptide tail featuring a D-diaminobutyric acid (D-Dab) residue, and a β-hydroxy fatty acyl chain—typically (R)-3-hydroxy-(S)-6-methyloctanoyl [4] [6]. Despite early reports of potent activity against Gram-negative bacteria, including polymyxin-resistant strains, octapeptins were largely abandoned during the 1980s–1990s due to the concurrent dominance of β-lactam and fluoroquinolone antibiotics [4] [6].
The global crisis of extensively drug-resistant (XDR) Gram-negative pathogens—notably Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenemase-producing Enterobacteriaceae—has driven the re-evaluation of this antibiotic class. Critical triggers for this resurgence include:
Table 1: Structural Differences Between Octapeptin C1 and Polymyxins
Feature | Octapeptin C1 | Polymyxin B/E (Colistin) |
---|---|---|
Cyclic Residues | Heptapeptide ring | Heptapeptide ring |
Linear Tail | Tripeptide (D-Dab¹-D-Phe⁴-L-Leu⁵) | Tripeptide (L-Dab³-D-Phe⁶/L-Leu⁶) |
Position 8/10 Residue | Hydrophobic L-Leu⁸ | Polar L-Thr¹⁰ |
N-Terminal Modifier | β-Hydroxy fatty acid | Alkyl fatty acid |
Net Charge (pH 7.4) | +4 | +5 |
Data compiled from [1] [4] [6]
Octapeptin C1 addresses two critical bottlenecks in antibiotic development:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0